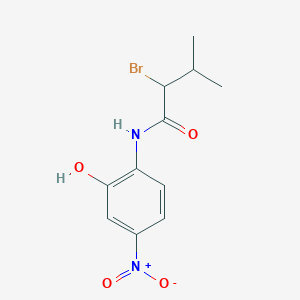
disodium;9H-fluorene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C₁₃H₁₀O₆S₂·2Na. It is a derivative of fluorene, where two sulfonic acid groups are attached to the 2 and 7 positions of the fluorene ring, and the disodium salt form is commonly used.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with fluorene as the starting material.
Sulfonation Reaction: Fluorene undergoes sulfonation using concentrated sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Neutralization: The resulting disulfonic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the sulfonation and neutralization steps are often carried out in large batch reactors.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfonic acid groups to their corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of fluorene.
Reduction Products: Alcohols derived from the reduction of sulfonic acid groups.
Substitution Products: Compounds where the sulfonic acid groups are replaced by other functional groups.
科学研究应用
Disodium;9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: The compound is employed in biological studies to label and track biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which disodium;9H-fluorene-2,7-disulfonate exerts its effects depends on its specific application. For example, in fluorescent labeling, the compound binds to target molecules and emits fluorescence upon excitation, allowing for visualization and tracking.
Molecular Targets and Pathways Involved:
Fluorescent Labeling: The compound targets specific biomolecules and interacts with them to produce a fluorescent signal.
Drug Development: It may interact with biological targets such as enzymes or receptors to modulate their activity.
相似化合物的比较
Fluorene: The parent compound without sulfonic acid groups.
9H-Fluorene-2-sulfonic acid: A related compound with a single sulfonic acid group.
9H-Fluorene-2,7-dibromide: A compound with bromine atoms instead of sulfonic acid groups.
Uniqueness: Disodium;9H-fluorene-2,7-disulfonate is unique due to its dual sulfonic acid groups, which impart specific chemical properties and reactivity compared to its similar compounds.
属性
IUPAC Name |
disodium;9H-fluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2.2Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVPQOKGYBYQHO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Na2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7854257.png)
![2-[(2-Hydroxyethyl)amino]propan-1-ol](/img/structure/B7854261.png)






![2-[4-[3-(Acridin-9-ylamino)propyl]piperazin-1-yl]ethanol;hydrochloride](/img/structure/B7854314.png)




![(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B7854337.png)
